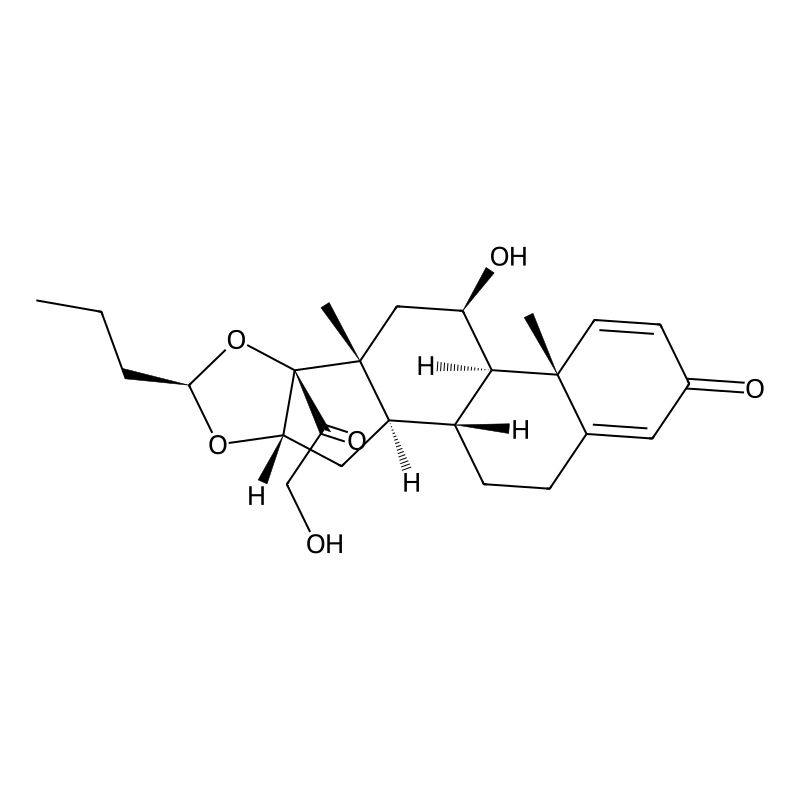

Budesonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane

4.57e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Budesonide is a potent, non-halogenated synthetic corticosteroid used in research and development for anti-inflammatory therapies, particularly for asthma and allergic rhinitis. It is distinguished by its balanced lipophilicity and aqueous solubility, which provides a favorable pharmacokinetic profile characterized by rapid absorption into airway tissues and extensive first-pass metabolism, thereby minimizing systemic exposure. Supplied as a 1:1 mixture of the 22R and 22S epimers, the specific physicochemical properties of this compound are critical for formulation design, especially for aqueous-based nebulizer suspensions and dry powder inhalers.

References

- [1] Budesonide. In: Wikipedia. ; 2024.

- [2] Dalby C, Polanowski T, Larsson T, et al. The Benefit:Risk Profile of Budesonide in Obstructive Airways Disease. Drugs. 2019;79(10):1055-1071.

- [3] Clissold SP, Heel RC. Budesonide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy in asthma and rhinitis. Drugs. 1984;28(6):485-518.

- [4] TARPEIA (budesonide) delayed release capsules, for oral use. Prescribing Information. FDA; 2021.

Direct substitution of Budesonide with other inhaled corticosteroids (ICS) like Fluticasone Propionate (FP) or Beclomethasone Dipropionate (BDP) is ill-advised in formulation and research contexts. Each ICS possesses a unique combination of glucocorticoid receptor (GR) affinity, lipophilicity, aqueous solubility, and metabolic stability. These parameters dictate critical performance attributes such as dissolution rate in airway fluid, tissue retention time, and systemic bioavailability. For example, Budesonide's higher aqueous solubility compared to FP makes it more suitable for certain aqueous nebulizer formulations, while differences in GR binding affinity directly impact dose-dependent anti-inflammatory potency. Therefore, selecting an ICS requires matching the specific molecular properties to the intended delivery system and experimental model.

References

- [1] Dalby C, Polanowski T, Larsson T, et al. The Benefit:Risk Profile of Budesonide in Obstructive Airways Disease. Drugs. 2019;79(10):1055-1071.

- [2] Stellato C. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility. Multidiscip Respir Med. 2014;9(1):10.

- [3] Adams W, Cvetkovski B, Trivedi R, et al. Fluticasone versus beclomethasone or budesonide for chronic asthma in adults and children. Cochrane Database Syst Rev. 2007;(4):CD002310.

- [4] Heuvel van den I, Wiertz I, Gerlofs-Nijland ME, et al. Budesonide and fluticasone propionate differentially affect the airway epithelial barrier. Respir Res. 2016;17:3.

Enhanced Aqueous Solubility for Nebulizer Formulation Suitability

Budesonide exhibits significantly higher aqueous solubility compared to other common inhaled corticosteroids, a critical parameter for developing stable and effective aqueous-based nebulizer suspensions. At 37°C, Budesonide's water solubility is reported as 16 µg/mL. This is over 114 times higher than that of Fluticasone Propionate (0.14 µg/mL) and Beclomethasone Dipropionate (0.13 µg/mL), facilitating faster dissolution in airway lining fluid. This property reduces the risk of particle aggregation in aqueous formulations and can lead to more efficient and reproducible aerosol generation during nebulization compared to less soluble alternatives.

| Evidence Dimension | Aqueous Solubility at 37°C |

| Target Compound Data | 16 µg/mL |

| Comparator Or Baseline | Fluticasone Propionate: 0.14 µg/mL; Beclomethasone Dipropionate: 0.13 µg/mL |

| Quantified Difference | ~114x more soluble than Fluticasone Propionate |

| Conditions | Aqueous solution at 37°C, as rated by Högger and Rohdewald. |

This superior solubility makes Budesonide a preferred candidate for developing robust and uniform aqueous suspensions for nebulization, minimizing processability challenges seen with less soluble steroids.

High Glucocorticoid Receptor Affinity for Potent Anti-Inflammatory Activity

Budesonide demonstrates a high binding affinity for the glucocorticoid receptor (GR), which is the primary determinant of its anti-inflammatory potency. Its relative receptor affinity (RRA) is 935, where dexamethasone is the baseline at 100. While this is lower than the highly lipophilic Fluticasone Propionate (RRA of 1775), it is significantly greater than Beclomethasone's active metabolite, 17-monopropionate (RRA of 1345 is for B-17-MP, not BDP itself which is a prodrug), and other corticosteroids like Flunisolide (RRA of 190). This positions Budesonide as a compound with potent, direct GR-mediated activity suitable for applications where high topical efficacy is required.

| Evidence Dimension | Relative Glucocorticoid Receptor Binding Affinity (Dexamethasone = 100) |

| Target Compound Data | 935 |

| Comparator Or Baseline | Fluticasone Propionate: 1775; Flunisolide: 190 |

| Quantified Difference | Approximately 4.9x higher affinity than Flunisolide; ~52% of the affinity of Fluticasone Propionate. |

| Conditions | In vitro human glucocorticoid receptor binding assays. |

For researchers needing a potent anti-inflammatory agent, Budesonide offers a strong receptor binding profile, ensuring a robust biological response at lower concentrations compared to less affine steroids.

Defined Epimeric Composition (22R/22S): A Critical Parameter for Reproducibility

Budesonide (CAS 51333-22-3) is specified as a 1:1 mixture of its 22R and 22S epimers. These epimers exhibit different biological properties; the 22R epimer is pharmacodynamically more potent and shows a 1.4 times higher uptake in lung tissue, while also being metabolized more rapidly by the liver in vitro than the 22S epimer. A pharmacokinetic study in humans showed the systemic exposure (AUC) of the 22S epimer was approximately six times higher than that of the 22R epimer after oral administration. Procuring Budesonide with a well-defined epimeric ratio is therefore essential for ensuring consistent local activity and predictable systemic clearance, directly impacting experimental reproducibility.

| Evidence Dimension | Stereoselective Pharmacokinetics & Activity |

| Target Compound Data | Supplied as a defined ~1:1 mixture of 22R and 22S epimers. |

| Comparator Or Baseline | Pure epimers or batches with uncontrolled epimeric ratios. |

| Quantified Difference | 22R epimer has 1.4x higher uptake in lung tissue; 22S epimer has ~6x higher systemic AUC in humans (oral). |

| Conditions | In vitro human tissue metabolism and in vivo human pharmacokinetic studies. |

This highlights the importance of procuring Budesonide specified as the epimeric mixture to ensure consistent, reproducible results, as performance is dependent on the contribution of both epimers.

Formulation of Aqueous Suspensions for Nebulization Studies

Budesonide's significantly higher aqueous solubility compared to Fluticasone Propionate or Beclomethasone Dipropionate makes it the material of choice for developing and testing aqueous-based formulations for nebulizers. Its solubility profile facilitates the creation of stable, homogenous suspensions, which is critical for achieving consistent particle size distribution and reliable dose delivery in aerosol performance studies.

In Vitro Models Requiring High, Direct Glucocorticoid Potency

In cellular and tissue models of inflammation, Budesonide's high glucocorticoid receptor binding affinity ensures a potent and direct anti-inflammatory response. It is a suitable choice for studies investigating GR signaling pathways or screening for anti-inflammatory effects where a strong, quantifiable benchmark compound is needed, offering higher potency than older corticosteroids like flunisolide.

Pharmacokinetic and Metabolism Studies Requiring a Defined Stereoisomeric Input

For research in drug metabolism and pharmacokinetics, the use of Budesonide (CAS 51333-22-3) provides a controlled 1:1 mixture of the 22R and 22S epimers. This is critical for studies where stereoselective metabolism, transport, or tissue uptake are being investigated, as the distinct pharmacokinetic profiles of the individual epimers can be reliably accounted for, ensuring data integrity and reproducibility.

References

- [1] Stellato C. What makes flunisolide different among inhaled corticosteroids used for nebulization: a close look at the role of aqueous solubility. Multidiscip Respir Med. 2014;9(1):10.

- [2] Johnson M. Development of fluticasone propionate and comparison with other inhaled corticosteroids. J Allergy Clin Immunol. 1998;101(4 Pt 2):S434-S439.

- [3] Guo J, Cao D, Jiang J, et al. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;921-922:27-34.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 3.20 /Kow = 1.6X10+3/

1.9

Appearance

Melting Point

221-232 °C (decomposes)

221 - 232 °C

Storage

UNII

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (52.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361 (86.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (30.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Kinpeygo is indicated for the treatment of primary immunoglobulin A (IgA) nephropathy (IgAN) in adults at risk of rapid disease progression with a urine protein-to-creatinine ratio (UPCR) â¥1. 5 g/gram.

Asthma DuoResp Spiromax is indicated in adults and adolescents (12 years and older) for the regular treatment of asthma, where use of a combination (inhaled corticosteroid and long-acting βâ adrenoceptor agonist) is appropriate: in patients not adequately controlled with inhaled corticosteroids and âas neededâ inhaled short-acting βâ adrenoceptor agonists. orin patients already adequately controlled on both inhaled corticosteroids and long-acting βâ adrenoceptor agonists. COPDDuoResp Spiromax is indicated in adults, aged 18 years and older for the symptomatic treatment of patients with COPD with forced expiratory volume in 1 second (FEVâ)

Jorveza is indicated for the treatment of eosinophilic esophagitis (EoE) in adults (older than 18 years of age).

Treatment of primary IgA nephropathy

Treatment of asthma

Prevention of bronchopulmonary dysplasia

Budesonide is a potent anti-inflammatory agent with a broad spectrum of clinically significant activity, and its FDA-approved indications are as below.

Livertox Summary

Drug Classes

Corticosteroids

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Budesonide is included in the database.

Budesonide capsules (enteric coated) are indicated for the treatment of mild to moderate active Crohn's disease involving the ileum and/or the ascending colon. /Included in US product label/

Budesonide capsules (enteric coated) are indicated for the maintenance of clinical remission of mild to moderate Crohn's disease involving the ileum and/or the ascending colon for up to 3 months. /Included in US product label/

For more Therapeutic Uses (Complete) data for Budesonide (13 total), please visit the HSDB record page.

Pharmacology

Budesonide is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon administration, budesonide binds to intracellular glucocorticoid receptors (GRs) and induces the expression of glucocorticoid-responsive genes that encode for anti-inflammatory mediators, such as certain anti-inflammatory cytokines, including interleukin 10 (IL-10), and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, budesonide prevents the release of pro-inflammatory cytokines from epithelial cells and macrophages, including interleukin 6 (IL-6), IL-8, interferon-beta (IFNb), and inhibits nuclear factor kappa-B (NF-kB) activation thereby decreasing NF-kB-mediated inflammation.

MeSH Pharmacological Classification

ATC Code

A07EA06

R03AK06

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07E - Intestinal antiinflammatory agents

A07EA - Corticosteroids acting locally

A07EA06 - Budesonide

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AC - Corticosteroids, potent (group iii)

D07AC09 - Budesonide

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AD - Corticosteroids

R01AD05 - Budesonide

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BA - Glucocorticoids

R03BA02 - Budesonide

Mechanism of Action

To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3.

Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

51372-29-3

Absorption Distribution and Excretion

Approximately 60% of a budesonide dose is recovered in the urine as the major metabolites 6beta-hydroxybudesonide, 16alpha-hydroxyprednisolone, and their conjugates. No unchanged budesonide is recovered in urine.

The volume of distribution of budesonide is 2.2-3.9L/kg.

Budesonide has a plasma clearance of 0.9-1.8L/min. The 22R form has a clearance of 1.4L/min while the 22S form has a clearance of 1.0L/min. The clearance in asthmatic children 4-6 years old is 0.5L/min.

/MILK/ Not known whether budesonide is distributed in milk.

When budesonide is administered intranasally, approximately 34% of a dose reaches systemic circulation. Mean peak plasma budesonide concentrations are achieved in about 0.7 hours.

Inhaled corticosteroids (ICS) are mainstay treatment of asthma and chronic obstructive pulmonary disease. However, highly lipophilic ICS accumulate in systemic tissues, which may lead to adverse systemic effects. The accumulation of a new, highly lipophilic ICS, ciclesonide and its active metabolite (des-CIC) has not yet been reported. Here, we have compared tissue accumulation of des-CIC and an ICS of a moderate lipophilicity, budesonide (BUD), after 14 days of once-daily treatment in mice. Single, three or 14 daily doses of [(3) H]-des-CIC or [(3) H]-BUD were administered subcutaneously to male CD1 albino mice, which were killed at 4 hrs, 24 hrs or 5 days after the last dose. Distribution of tissue concentration of radioactivity was studied by quantitative whole-body autoradiography. Pattern of radioactivity distribution across most tissues was similar for both corticosteroids after a single as well as after repeated dosing. However, tissue concentration of radioactivity differed between des-CIC and BUD. After a single dose, concentrations of radioactivity for both corticosteroids were low for most tissues but increased over 14 days of daily dosing. The tissue radioactivity of des-CIC at 24 hrs and 5 days after the 14th dose was 2-3 times higher than that of BUD in majority of tissues. Tissue accumulation, assessed as concentration of tissue radioactivity 5 days after the 14th versus 3rd dose, showed an average ratio of 5.2 for des-CIC and 2.7 for BUD (p < 0.0001). In conclusion, des-CIC accumulated significantly more than BUD. Systemic accumulation may lead to increased risk of adverse systemic side effects during long-term therapy.

Metabolism Metabolites

Budesonide is metabolized in the liver by the cytochrome P-450 (CYP) isoenzyme 3A4; the 2 main metabolites have less than 1% of affinity for glucocorticoid receptors than the parent compound. Budesonide is excreted in urine and feces as metabolites.

Asthma is one of the most prevalent diseases in the world, for which the mainstay treatment has been inhaled glucocorticoids (GCs). Despite the widespread use of these drugs, approximately 30% of asthma sufferers exhibit some degree of steroid insensitivity or are refractory to inhaled GCs. One hypothesis to explain this phenomenon is interpatient variability in the clearance of these compounds. The objective of this research is to determine how metabolism of GCs by the CYP3A family of enzymes could affect their effectiveness in asthmatic patients. In this work, the metabolism of four frequently prescribed inhaled GCs, triamcinolone acetonide, flunisolide, budesonide, and fluticasone propionate, by the CYP3A family of enzymes was studied to identify differences in their rates of clearance and to identify their metabolites. Both interenzyme and interdrug variability in rates of metabolism and metabolic fate were observed. CYP3A4 was the most efficient metabolic catalyst for all the compounds, and CYP3A7 had the slowest rates. CYP3A5, which is particularly relevant to GC metabolism in the lungs, was also shown to efficiently metabolize triamcinolone acetonide, budesonide, and fluticasone propionate. In contrast, flunisolide was only metabolized via CYP3A4, with no significant turnover by CYP3A5 or CYP3A7. Common metabolites included 6 Beta-hydroxylation and Delta (6)-dehydrogenation for triamcinolone acetonide, budesonide, and flunisolide. The structure of Delta (6)-flunisolide was unambiguously established by NMR analysis. Metabolism also occurred on the D-ring substituents, including the 21-carboxy metabolites for triamcinolone acetonide and flunisolide. The novel metabolite 21-nortriamcinolone acetonide was also identified by liquid chromatography-mass spectrometry and NMR analysis.

Wikipedia

Drug Warnings

Localized candidal infections of the nose and/or pharynx have occurred rarely during intranasal budesonide therapy. When infection occurs, appropriate local or systemic treatment of the infection may be necessary, and/or discontinuance of intranasal budesonide therapy may be required. Patients receiving the drug for several months or longer should be examined periodically for candidal infections or changes in the nasal mucosa. Nasal septum perforation and increased intraocular pressure (IOP) have been reported rarely in patients receiving budesonide nasal spray. Because corticosteroid therapy may inhibit wound healing, patients with recent nasal septum ulcers, nasal surgery, or nasal trauma should not use nasal corticosteroids until healing has occurred.

Patients who are taking immunosuppressant drugs have increased susceptibility to infections compared with healthy individuals, and certain infections (e.g., varicella [chickenpox], measles) can have a more serious or even fatal outcome in such patients, particularly in children. In patients who have not had these diseases, particular care should be taken to avoid exposure. It is not known how the dosage, route, and duration of administration of a corticosteroid or the contribution of the underlying disease and/or prior corticosteroid therapy affect the risk of developing a disseminated infection. If exposure to varicella (chickenpox) or measles occurs in such individuals, administration of varicella zoster immune globulin (VZIG) or pooled IM immune globulin (IG) respectively, may be initiated. If varicella (chickenpox) develops, treatment with an antiviral agent may be considered.

Adverse effects of budesonide occurring in 2% or more of patients receiving budesonide nasal spray and with an incidence more frequent than that of placebo include epistaxis, pharyngitis, bronchospasm, cough, and nasal irritation.

For more Drug Warnings (Complete) data for Budesonide (17 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Preparation: R. L. Brattsand et al., German patent 2323215; eidem, USA patent 3929768 (1973, 1975 both to Bofors).

Clinical Laboratory Methods

Asthma is a chronic inflammatory airways disease in which respiratory viral infections frequently trigger exacerbations. Current treatment of asthma with combinations of inhaled corticosteroids and long acting beta2 agonists improves asthma control and reduces exacerbations but what impact this might have on innate anti-viral immunity is unclear. We investigated the in vitro effects of asthma drugs on innate anti-viral immunity. Peripheral blood mononuclear cells (PBMC) from healthy and asthmatic donors were cultured for 24 hours with the Toll-like receptor 7 agonist, imiquimod, or rhinovirus 16 (RV16) in the presence of budesonide and/or formoterol. Production of proinflammatory cytokines and expression of anti-viral intracellular signalling molecules were measured by ELISA and RT-PCR respectively. In PBMC from healthy donors, budesonide alone inhibited IP-10 and IL-6 production induced by imiquimod in a concentration-dependent manner and the degree of inhibition was amplified when budesonide and formoterol were used in combination. Formoterol alone had little effect on these parameters, except at high concentrations (10-6 M) when IL-6 production increased. In RV16 stimulated PBMC, the combination of budesonide and formoterol inhibited IFN? and IP-10 production in asthmatic as well as healthy donors. Combination of budesonide and formoterol also inhibited RV16-stimulated expression of the type I IFN induced genes myxovirus protein A and 2', 5' oligoadenylate synthetise. Notably, RV16 stimulated lower levels of type Myxovirus A and oligoadenylate synthase in PBMC of asthmatics than control donors. These in vitro studies demonstrate that combinations of drugs commonly used in asthma therapy inhibit both early pro-inflammatory cytokines and key aspects of the type I IFN pathway. These findings suggest that budesonide and formoterol curtail excessive inflammation induced by rhinovirus infections in patients with asthma, but whether this inhibits viral clearance in vivo remains to be determined.

Drug formulation screenings for treatment of inflammatory bowel disease (IBD) are mostly conducted in chemically induced rodent models that represent acute injury-caused inflammation instead of a chronic condition. To accurately screen drug formulations for chronic IBD, a relevant model that mimics the chronic condition in vitro is urgently needed. In an effort to reduce and potentially replace this scientifically and ethically questionable animal testing for IBD drugs, our laboratory has developed an in vitro model for the inflamed intestinal mucosa observed in chronic IBD, which allows high-throughput screening of anti-inflammatory drugs and their formulations. The in vitro model consists of intestinal epithelial cells, human blood-derived macrophages, and dendritic cells that are stimulated by the inflammatory cytokine interleukin-1 Beta. In this study, the model was utilized for evaluation of the efficacy and deposition of budesonide, an anti-inflammatory drug, in three different pharmaceutical formulations: (1) a free drug solution, (2) encapsulated into PLGA nanoparticles, and (3) encapsulated into liposomes. The in vitro model of the inflamed intestinal mucosa demonstrated its ability to differentiate therapeutic efficacy among the formulations while maintaining the convenience of conventional in vitro studies and adequately representing the complex pathophysiological changes observed in vivo.

This study explores effects of budesonide on the proliferation of nasal polyp epithelial cells and expression of the glucocorticoid receptor (GR) alpha in nasal polyp epithelial cells. Primary cultured, purified, and identified the epithelial cells collected from nasal polyps. The proliferation of nasal polyp epithelial cells was examined by a cell counting kit, and expression of GR-alpha mRNA in nasal polyp epithelial cells was examined by reverse transcription polymerase chain reaction, after training nasal polyp epithelial cells in budesonide solution. The average survival rate of nasal polyp epithelial cells was the lowest in 1 x 10(-6) M budesonide solution (29.284 +/-0.311%), compared with other concentrations. Budesonide at 1 x 10(-8) M caused down-regulation of GR-alpha mRNA expression levels at 6 and 12 ours, compared with the 0-hour group (p < 0.001); compared with the 0-hour group, there were significantly lower expression levels of GR-alpha mRNA at both 24 and 48 hours (p < 0.001); Expression of GR-alpha mRNA at either 48 or 12 hours was not significantly different from that at 24 hours. Budesonide can significantly inhibit the proliferation of nasal polyp epithelial cells, down-regulate the expression of GR-alpha mRNA in nasal polyp epithelial cells with time dependence.

We have detected differences in metabolite levels between doped athletes, clean athletes, and volunteers (non athletes). This outcome is obtained by comparing results of measurements from two analytical platforms: UHPLC-QTOF/MS and FT-ICR/MS. Twenty-seven urine samples tested positive for glucocorticoids or beta-2-agonists and twenty samples coming from volunteers and clean athletes were analyzed with the two different mass spectrometry approaches using both positive and negative electrospray ionization modes. Urine is a highly complex matrix containing thousands of metabolites having different chemical properties and a high dynamic range. We used multivariate analysis techniques to unravel this huge data set. Thus, the several groups we created were studied by Principal Components Analysis (PCA) and Partial Least Square regression (PLS-DA and OPLS) in the search of discriminating m/z values. The selected variables were annotated and placed on pathway by using MassTRIX.

Storage Conditions

Interactions

A 48-year-old woman with HIV infection developed Cushingoid features while she was taking ritonavir-boosted darunavir. Cushing's syndrome was confirmed due to the drug interaction between ritonavir and budesonide. Diagnosis of iatrogenic Cushing's syndrome in HIV-positive patients who are on ritonavir-boosted protease inhibitors (PIs) presents a clinical challenge due to similar clinical features of lipohypertrophy related to ritonavir-boosted PIs. Although this complication has been widely described with the use of inhaled fluticasone, the interaction with inhaled budesonide at therapeutic dose is not widely recognized.

To present two cases of iatrogenic Cushing syndrome caused by the interaction of budesonide, an inhaled glucocorticoid, with ritonavir and itraconazole, we present the clinical and biochemical data of two patients in whom diagnosis of Cushing syndrome was caused by this interaction. A 71-year-old man was treated with inhaled budesonide for a chronic obstructive pulmonary disease and itraconazole for a pulmonary aspergillosis. The patient rapidly developed a typical Cushing syndrome complicated by bilateral avascular necrosis of the femoral heads. Serum 8:00 AM cortisol concentrations were suppressed at 0.76 and 0.83 ug/dL on two occasions. The patient died 4 days later of a massive myocardial infarction. The second case is a 46-year-old woman who was treated for several years with inhaled budesonide for asthma. She was put on ritonavir, a retroviral protease inhibitor, for the treatment of human immunodeficiency virus (HIV). In the following months, she developed typical signs of Cushing syndrome. Her morning serum cortisol concentration was 1.92 ug/dL. A cosyntropin stimulation test showed values of serum cortisol of <1.10, 2.65, and 5.36 ug/dL at 0, 30, and 60 minutes, respectively, confirming an adrenal insufficiency. Because the patient was unable to stop budesonide, she was advised to reduce the frequency of its administration and eventually taper the dose until cessation. Clinicians should be aware of the potential occurrence of iatrogenic Cushing syndrome and secondary adrenal insufficiency due to the association of inhaled corticosteroids with itraconazole or ritonavir.

Oral budesonide is commonly used for the management of Crohn's disease given its high affinity for glucocorticoid receptors and low systemic activity due to extensive first-pass metabolism through hepatic cytochrome P450 (CYP) 3A4. Voriconazole, a second-generation triazole antifungal agent, is both a substrate and potent inhibitor of CYP isoenzymes, specifically CYP2C19, CYP2C9, and CYP3A4; thus, the potential for drug-drug interactions with voriconazole is high. To our knowledge, drug-drug interactions between voriconazole and corticosteroids have not been specifically reported in the literature. We describe a 48-year-old woman who was receiving oral budesonide 9 mg/day for the management of Crohn's disease and was diagnosed with fluconazole-resistant Candida albicans esophagitis; oral voriconazole 200 mg every 12 hours for 3 weeks was prescribed for treatment. Because the patient experienced recurrent symptoms of dysphagia, a second 3-week course of voriconazole therapy was taken. Seven weeks after originally being prescribed voriconazole, she came to her primary care clinic with elevated blood pressure, lower extremity edema, and weight gain; she was prescribed a diuretic and evaluated for renal dysfunction. At a follow-up visit 6 weeks later with her specialty clinic, the patient's blood pressure was elevated, and her physical examination was notable for moon facies, posterior cervical fat pad prominence, and lower extremity pitting edema. Iatrogenic Cushing syndrome due to a drug-drug interaction between voriconazole and budesonide was suspected, and voriconazole was discontinued. Budesonide was continued as previously prescribed for her Crohn's disease. On reevaluation 2 months later, the patient's Cushingoid features had markedly regressed. To our knowledge, this is the first published case report of iatrogenic Cushing syndrome due to a probable interaction between voriconazole and oral budesonide. In patients presenting with Cushingoid features who have received these drugs concomitantly, clinicians should consider the potential drug interaction between these agents, and the risks and benefits of continued therapy must be considered.

For more Interactions (Complete) data for Budesonide (11 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Wang L, Zhang B, Li Z, Li J, Liu Q, Sun W. Budesonide mitigates pathological changes in animal model Of COPD through reducing neutrophil elastase expression. Int J Clin Exp Med. 2015 Apr 15;8(4):5227-35. eCollection 2015. PubMed PMID: 26131096; PubMed Central PMCID: PMC4483969.

3: Zhang C, Shang YX, Wei B, Xiang Y, Zhang H. [Expression of leptin and its receptor in lungs of asthmatic BALB/c mice and effect of budesonide on their expression]. Zhongguo Dang Dai Er Ke Za Zhi. 2015 Jun;17(6):623-8. Chinese. PubMed PMID: 26108327.

4: Lichtenstein GR, Travis S, Danese S, D'Haens G, Moro L, Jones R, Huang M, Ballard ED, Bagin R, Hardiman Y, Collazo R, Sandborn WJ. Budesonide MMX® for the induction of remission of mild to moderate ulcerative colitis: a pooled safety analysis. J Crohns Colitis. 2015 Jun 20. pii: jjv101. [Epub ahead of print] PubMed PMID: 26094251.

5: Razi CH, Akelma AZ, Harmanci K, Kocak M, Kuras Can Y. The Addition of Inhaled Budesonide to Standard Therapy Shortens the Length of Stay in Hospital for Asthmatic Preschool Children: A Randomized, Double-Blind, Placebo-Controlled Trial. Int Arch Allergy Immunol. 2015;166(4):297-303. doi: 10.1159/000430443. Epub 2015 May 30. PubMed PMID: 26044872.

6: Chrystyn H, Safioti G, Keegstra JR, Gopalan G. Effect of inhalation profile and throat geometry on predicted lung deposition of budesonide and formoterol (BF) in COPD: an in-vitro comparison of Spiromax with Turbuhaler. Int J Pharm. 2015 Jun 1. pii: S0378-5173(15)00505-0. doi: 10.1016/j.ijpharm.2015.05.076. [Epub ahead of print] PubMed PMID: 26043823.

7: Weisfeld L, Shu Y, Shah TP. Bioequivalence of budesonide plus formoterol (BF) Spiromax® and BF Turbohaler® (with and without charcoal block) in healthy volunteers. Int J Clin Pharmacol Ther. 2015 Jul;53(7):593-602. doi: 10.5414/CP202238. PubMed PMID: 26042485.

8: Rezaie A, Kuenzig ME, Benchimol EI, Griffiths AM, Otley AR, Steinhart AH, Kaplan GG, Seow CH. Budesonide for induction of remission in Crohn's disease. Cochrane Database Syst Rev. 2015 Jun 3;6:CD000296. doi: 10.1002/14651858.CD000296.pub4. PubMed PMID: 26039678.

9: Li Z, Geng M. [Effect of budesonide on the expression of IL-12 in animal model of minimal persistent inflammation of allergic rhinitis in rats]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015 Feb;29(3):270-4. Chinese. PubMed PMID: 26012304.

10: Bachmann O, Nitschmann S. [Budesonide foam for ulcerative proctitis and proctosigmoiditis]. Internist (Berl). 2015 Jun;56(6):713-5. doi: 10.1007/s00108-015-3721-0. German. PubMed PMID: 25991492.